molecular formula C8H16O B8648666 4-ethylhexan-2-one

4-ethylhexan-2-one

Cat. No. B8648666
M. Wt: 128.21 g/mol
InChI Key: QKMFSGUNPGTQPT-UHFFFAOYSA-N
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Patent
US05665716

Procedure details

85.2 g methyl iodide in 50 ml of diethyl ether are added dropwise. Thereafter, 100 ml of benzene are added, and a part of the diethylether is distilled off. After addition of 33.3 g of ethyl-2-butyl-carbonitrile 19b, the mixture is heated under reflux for 5 hours. The reaction mixture is hydrolyzed with NH4Cl-solution, extracted with diethyl ether, washed with water, dried over sodium sulfate, concentrated, and distilled in vacuo over a Vigreux column. Obtained are:
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5]C=1.C([O:11][CH2:12][CH3:13])C>>[CH2:8]([CH:7]([CH2:6][CH3:5])[CH2:1][C:12](=[O:11])[CH3:13])[CH3:3]

Inputs

Step One
Name
Quantity
85.2 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a part of the diethylether is distilled off
ADDITION
Type
ADDITION
Details
After addition of 33.3 g of ethyl-2-butyl-carbonitrile 19b
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo over a Vigreux column
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
Smiles
C(C)C(CC(C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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